molecular formula C18H34I2O2 B12809575 Diiodostearic acid CAS No. 775235-49-9

Diiodostearic acid

Cat. No.: B12809575
CAS No.: 775235-49-9
M. Wt: 536.3 g/mol
InChI Key: ITMYMILZKSEQKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodostearic acid can be synthesized through the iodination of stearic acid. The process typically involves the reaction of stearic acid with iodine in the presence of a suitable catalyst. One common method is the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Diiodostearic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

    Substitution: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with carboxyl, hydroxyl, or keto groups.

    Reduction: Formation of diiodostearic alcohols or alkanes.

    Substitution: Formation of this compound derivatives with azide, thiol, or other functional groups.

Scientific Research Applications

Diiodostearic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential effects on cellular processes and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of diiodostearic acid involves its interaction with cellular membranes and proteins. The iodine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, this compound can integrate into lipid bilayers, altering membrane fluidity and permeability. These interactions can influence various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Iodostearic acid: A mono-iodinated derivative of stearic acid.

    Bromostearic acid: A brominated derivative of stearic acid.

    Chlorostearic acid: A chlorinated derivative of stearic acid.

Uniqueness

Diiodostearic acid is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential applications compared to mono-halogenated derivatives. The dual iodination provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

775235-49-9

Molecular Formula

C18H34I2O2

Molecular Weight

536.3 g/mol

IUPAC Name

9,12-diiodooctadecanoic acid

InChI

InChI=1S/C18H34I2O2/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17H,2-15H2,1H3,(H,21,22)

InChI Key

ITMYMILZKSEQKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(CCCCCCCC(=O)O)I)I

Origin of Product

United States

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